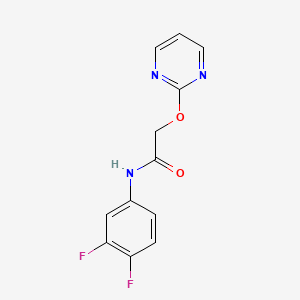

N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide

Description

N-(3,4-Difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-difluorophenyl group attached to the nitrogen of the acetamide moiety and a pyrimidin-2-yloxy substituent on the carbonyl-adjacent carbon. The pyrimidine ring introduces nitrogen-rich aromaticity, which may enhance hydrogen-bonding capabilities and pharmacological interactions compared to simpler phenyl-based analogs .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O2/c13-9-3-2-8(6-10(9)14)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGOFPNBKWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with fluorine atoms, which can be done using fluorinating agents.

Attachment of the Pyrimidin-2-yloxy Group: This can be achieved through nucleophilic substitution reactions where the pyrimidin-2-yloxy group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or activator of biological pathways.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological targets is desired.

Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can involve binding to the active site, allosteric sites, or other regions of the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Key Observations:

- Halogen vs. Heteroaryl Substituents: Chloro- and bromophenyl analogs () exhibit moderate dihedral angles (~65–66°) between the difluorophenyl and substituted phenyl rings, influencing crystal packing via N–H⋯O and weak C–H⋯F/O interactions. The bromo derivative’s higher molecular weight correlates with its elevated melting point (423–425 K vs. 394–396 K for chloro) .

- Methoxy Groups: The 3,4-dimethoxyphenyl analog () lacks halogen-related intermolecular interactions but may exhibit enhanced solubility due to methoxy polarity.

- Pyrimidin-2-yloxy Group: The target compound’s pyrimidine ring introduces nitrogen atoms, likely enabling stronger hydrogen bonding (e.g., N–H⋯N) and π-stacking compared to phenyl-based analogs. This could enhance binding to biological targets or alter crystallinity .

Biological Activity

Overview

N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound characterized by its unique structural features, including a difluorophenyl group and a pyrimidin-2-yloxy moiety attached to an acetamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

- Molecular Formula : CHFNO

- Molecular Weight : 265.22 g/mol

- CAS Number : 1251685-84-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of various biological pathways by binding to active or allosteric sites on target proteins. This interaction can lead to significant alterations in cellular signaling processes, particularly those involved in cancer cell proliferation and inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit key signaling pathways involved in tumor growth and survival, particularly the Akt signaling pathway. This inhibition can disrupt the proliferation of cancer cells and promote apoptosis.

Case Studies :

- In vitro Studies : In a series of experiments, the compound demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

- Mechanistic Insights : Further studies revealed that the compound induced G1 phase cell cycle arrest in treated cancer cells, leading to reduced cell viability and increased apoptosis rates.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings :

- Inhibition of COX Enzymes : The compound was tested against COX-1 and COX-2 enzymes, showing significant inhibitory effects with IC values comparable to established anti-inflammatory drugs.

- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that treatment with this compound significantly reduced swelling and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopentyl-2-{[5-(furan-2-yloxy)-4-piperidinone]} | Contains piperidinone instead of thieno structure | Potential anti-cancer activity |

| 4-Oxo-thieno[3,4-d]pyrimidines | Lacks difluorophenyl substitution | Broad spectrum kinase inhibition |

| 5-Aryl-thieno[3,4-d]pyrimidines | Varies in aryl group but maintains thieno core | Anti-inflammatory properties |

This table highlights how the specific arrangement of functional groups in this compound enhances its selectivity and potency against certain biological targets compared to similar compounds.

Q & A

Q. Basic

- Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms molecular structure, with characteristic peaks for fluorine atoms (δ ~110–140 ppm in ¹⁹F NMR) and pyrimidine protons (δ ~8.5–9.5 ppm). Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., ~65° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F). Refinement via SHELX software ensures accuracy .

How to resolve discrepancies in crystallographic data during structural analysis?

Advanced

Discrepancies may arise from polymorphism or refinement errors. To address:

Validate hydrogen bonding (e.g., N–H⋯O distances ~2.0 Å) and intermolecular interactions (C–H⋯F) using SHELXL .

Cross-check dihedral angles against similar structures (e.g., 2-(4-chlorophenyl) analogs show ~65° ring twists) .

Use thermal displacement parameters (Ueq) to identify disordered regions and re-refine with restrained models .

What methodologies assess the compound’s in vitro bioactivity and mechanism of action?

Q. Advanced

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Receptor binding studies : Radioligand competition assays (e.g., [³H]-labeled probes) quantify affinity for GPCRs or nuclear receptors .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

Substituent variation : Replace pyrimidin-2-yloxy with other heterocycles (e.g., pyridazin-3-yl) to probe electronic effects .

Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (e.g., pyrimidine oxygen) .

In silico docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., HIV-1 capsid proteins) .

How to analyze stability under varying experimental conditions?

Q. Advanced

- Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures (e.g., ~390–425 K) .

- Photolytic degradation : Expose to UV light (254 nm) and analyze by HPLC for degradation products .

- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .

How to reconcile contradictory bioactivity data across studies?

Q. Advanced

Purity validation : Ensure >95% purity via HPLC (C18 column, MeOH/H₂O gradient) to exclude impurities .

Assay conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line variability .

Meta-analysis : Compare logP values (e.g., ~3.46 for analogs) and solubility (<61.3 µg/mL) to explain bioavailability differences .

What computational tools predict pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.